9-(4-ethylphenyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(4-ethylphenyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic compound belonging to the class of chromeno[8,7-e][1,3]oxazin-2-ones. This compound is characterized by its unique structure, which includes a chromene ring fused with an oxazine ring. It has garnered interest due to its potential pharmacological properties, including anti-inflammatory and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-ethylphenyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves multicomponent reactions and cyclization reactions. One common method involves the reaction of substituted anthranilic acids with orthoesters in the presence of acetic acid . Another approach includes the use of secondary amides with adipoyl chloride and pimeloyl chloride in an Ir-catalyzed one-pot reaction .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
9-(4-ethylphenyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products
The major products formed from these reactions include substituted derivatives, oxidized forms, and reduced analogs of the original compound .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways.
Medicine: Exhibits anti-inflammatory and anticancer properties, making it a candidate for drug development
Mechanism of Action
The mechanism of action of 9-(4-ethylphenyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: It targets enzymes and receptors involved in inflammation and cancer progression.
Pathways Involved: The compound modulates the NF-κB and MAPK signaling pathways, leading to reduced inflammation and inhibition of cancer cell proliferation
Comparison with Similar Compounds
Similar Compounds
9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one: Shares a similar core structure but differs in substituents.
4H-benzo[d][1,3]oxazin-4-ones: Another class of oxazine derivatives with varying biological activities.
Uniqueness
9-(4-ethylphenyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one stands out due to its specific substitution pattern, which imparts unique pharmacological properties and potential for diverse applications .
Properties
Molecular Formula |
C21H21NO3 |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
9-(4-ethylphenyl)-3,4-dimethyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C21H21NO3/c1-4-15-5-7-16(8-6-15)22-11-18-19(24-12-22)10-9-17-13(2)14(3)21(23)25-20(17)18/h5-10H,4,11-12H2,1-3H3 |
InChI Key |
CAZUCKMBCNQLBA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC3=C(C=CC4=C3OC(=O)C(=C4C)C)OC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.